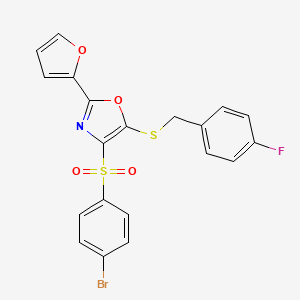

4-((4-Bromophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(furan-2-yl)oxazole

Description

4-((4-Bromophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(furan-2-yl)oxazole (CAS: 686738-34-1) is a heterocyclic compound featuring a central oxazole ring substituted with a 4-bromophenylsulfonyl group, a 4-fluorobenzylthio moiety, and a furan-2-yl group. Its molecular formula is C₂₄H₁₆BrFNO₃S₂, with a molecular weight of 494.4 g/mol. Key computed properties include a high topological polar surface area (107 Ų), five hydrogen bond acceptors, and a lipophilicity index (XLogP3) of 5.4, suggesting moderate hydrophobicity . The compound’s structural complexity (complexity score: 633) and rotatable bonds (6) indicate conformational flexibility, which may influence its physicochemical and biological behavior .

Properties

IUPAC Name |

4-(4-bromophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrFNO4S2/c21-14-5-9-16(10-6-14)29(24,25)19-20(27-18(23-19)17-2-1-11-26-17)28-12-13-3-7-15(22)8-4-13/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKXUJTWMUFJHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=C(O2)SCC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrFNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(furan-2-yl)oxazole typically involves multiple steps, including:

Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the sulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.

Attachment of the bromophenyl and fluorobenzyl groups: These steps could involve nucleophilic substitution reactions or coupling reactions using reagents like bromobenzene and fluorobenzyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or furan moieties.

Reduction: Reduction reactions could target the sulfonyl group or the oxazole ring.

Substitution: The bromophenyl and fluorobenzyl groups could participate in various substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include derivatives with modified functional groups or ring structures.

Scientific Research Applications

Chemistry

Synthesis of novel materials: The compound could be used as a building block for the synthesis of new polymers or materials with unique properties.

Biology

Biological activity studies: The compound could be investigated for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

Drug development: The compound could serve as a lead compound for the development of new pharmaceuticals.

Industry

Catalysis: The compound could be used as a catalyst or catalyst precursor in various industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve interactions with biological targets such as enzymes or receptors. The compound’s structural features, such as the sulfonyl and oxazole groups, could play key roles in these interactions.

Comparison with Similar Compounds

Chlorophenyl Analog: 4-((4-Chlorophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(furan-2-yl)oxazole

This analog (CAS: 686738-05-6) replaces the bromine atom with chlorine, reducing molecular weight to ~455.3 g/mol. Studies on isostructural halogenated compounds (e.g., and ) reveal that Cl/Br substitution minimally alters crystal packing but slightly increases lattice flexibility due to smaller atomic radius (Cl: 0.99 Å vs. Br: 1.14 Å). Such substitutions can enhance solubility in polar solvents while retaining planar molecular conformations .

Fluorophenyl and Non-Halogenated Derivatives

- 4-(Benzenesulfonyl)-5-((4-fluorobenzyl)thio)-2-phenyloxazole (CAS: 686736-77-6): Replacing bromophenyl with phenyl reduces molecular weight (472.5 g/mol) and lipophilicity (XLogP3 ~4.9). Loss of halogen may diminish halogen bonding interactions critical for target binding in therapeutic applications .

- Fluorophenyl derivatives (e.g., ): Fluorine’s electronegativity enhances metabolic stability and bioavailability but may reduce steric bulk compared to bromine .

Heterocyclic and Sulfonyl Variants

Thiophene and Thiazole Derivatives

Compounds like 2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide (CAS: 850928-24-4) introduce thiophene or acetamide groups, increasing hydrogen bonding capacity (PSA: 140 Ų) and altering pharmacokinetic profiles .

Imidazole vs. Oxazole Substitutions

Replacing oxazole with imidazole (as in ) significantly impacts biological activity. For example, substituting 4-(4-bromophenyl)oxazole for imidazole in IMPDH inhibitors reduced activity 4-fold, highlighting the oxazole’s role in maintaining planar geometry and π-π stacking interactions .

Structural and Physicochemical Properties

- Solubility : The bromophenylsulfonyl group enhances hydrophobicity, which may limit aqueous solubility but improve membrane permeability .

Tabular Comparison of Key Compounds

Biological Activity

The compound 4-((4-bromophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(furan-2-yl)oxazole is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Bromophenyl Group : Known for its electronic properties that can influence biological interactions.

- Sulfonyl Group : Often involved in enhancing solubility and bioavailability.

- Oxazole Ring : A heterocyclic structure that contributes to the compound's biological activity.

- Thioether Linkage : The presence of a thioether can affect the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The sulfonyl and oxazole groups may facilitate binding to enzyme active sites, potentially inhibiting key enzymes involved in disease processes.

- Receptor Modulation : The compound may interact with receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that compounds containing oxazole rings exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to 4-((4-bromophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(furan-2-yl)oxazole can induce apoptosis in various cancer cell lines. For instance, a related study demonstrated that certain oxazole derivatives inhibited VEGFR-2 kinase activity, which is crucial for tumor angiogenesis, with an IC50 value as low as 0.014 μM .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Preliminary studies suggest that it exhibits potent antibacterial effects against various strains, possibly due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

- VEGFR-2 Inhibition :

- Analgesic Activity :

- Toxicity Studies :

Comparative Analysis

To better understand the unique properties of 4-((4-bromophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(furan-2-yl)oxazole, a comparison with structurally similar compounds was conducted:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Toxicity Profile |

|---|---|---|---|

| Target Compound | TBD | Moderate | Low |

| Compound A | 0.014 μM | High | Moderate |

| Compound B | 0.020 μM | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.